molecular formula C17H14Cl2N2OS B2746539 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole CAS No. 338967-14-9

1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole

Cat. No.: B2746539
CAS No.: 338967-14-9
M. Wt: 365.27
InChI Key: COZNUSFRBRQQON-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole is a synthetic organic compound with a molecular formula of C17H14Cl2N2OS This compound is characterized by the presence of an imidazole ring substituted with benzyloxy, dichlorophenyl, and methylsulfanyl groups

Preparation Methods

The synthesis of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The benzyloxy and dichlorophenyl groups contribute to the compound’s binding affinity and specificity, while the methylsulfanyl group can participate in redox reactions, further modulating its activity .

Comparison with Similar Compounds

Similar compounds to 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole include other substituted imidazoles and benzimidazoles. These compounds share the imidazole core but differ in their substituents, which can significantly affect their chemical properties and applications. For example, benzimidazole derivatives are known for their medicinal properties, including antiviral and anticancer activities .

Properties

IUPAC Name

1-(2,4-dichloro-5-phenylmethoxyphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-23-17-20-7-8-21(17)15-10-16(14(19)9-13(15)18)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZNUSFRBRQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN1C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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